molecular formula C22H29N3O B3479102 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline

4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline

Cat. No. B3479102
M. Wt: 351.5 g/mol
InChI Key: ZUAMAKQCRPFAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline, also known as Boc-DAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline is not fully understood. However, it is believed to act through multiple pathways, including inhibition of protein kinase C, modulation of ion channels, and regulation of gene expression. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has also been shown to interact with several proteins, including tubulin, which is involved in cell division, and heat shock protein 90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels. In addition, 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been found to regulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline. One potential direction is the development of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline derivatives with improved efficacy and safety profiles. Another direction is the investigation of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline's potential in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate the mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline and to determine its pharmacokinetics and pharmacodynamics in vivo. Overall, 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has great potential as a therapeutic agent, and further research is needed to fully explore its applications.

Scientific Research Applications

4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been widely used in scientific research for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and to protect dopaminergic neurons, which are damaged in Parkinson's disease.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(diethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-3-24(4-2)21-12-10-20(11-13-21)22(26)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-13H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAMAKQCRPFAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline
Reactant of Route 2
Reactant of Route 2
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline
Reactant of Route 4
Reactant of Route 4
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline
Reactant of Route 5
Reactant of Route 5
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.